1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
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Overview
Description
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound may interfere with the synthesis of essential biomolecules in microorganisms, leading to its potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-methane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is unique due to its combination of a chlorophenyl group and a triazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBDEWHKDWCHEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353393 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60850-73-9 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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